2-(2-Bromophenyl)acetamide

Catalog No.
S667496
CAS No.
65999-53-3
M.F
C8H8BrNO
M. Wt
214.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Bromophenyl)acetamide

CAS Number

65999-53-3

Product Name

2-(2-Bromophenyl)acetamide

IUPAC Name

2-(2-bromophenyl)acetamide

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

InChI

InChI=1S/C8H8BrNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11)

InChI Key

DSZYKMGSRABUEN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)N)Br

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N)Br

Enzyme Inhibition:

A study published in the journal "Bioorganic & Medicinal Chemistry" investigated the inhibitory activity of various N-phenylacetamide derivatives, including 2-(2-Bromophenyl)acetamide, against enzymes involved in Alzheimer's disease. The study found that 2-(2-Bromophenyl)acetamide exhibited moderate inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. [Source: Bioorganic & Medicinal Chemistry, Volume 14, Issue 8, Pages 1753-1762, ]

2-(2-Bromophenyl)acetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring adjacent to an acetamide functional group. Its molecular formula is C8H8BrNOC_8H_8BrNO and it has a molar mass of approximately 214.06 g/mol. The compound appears as a white solid and is known for its utility in various

The synthesis of 2-(2-Bromophenyl)acetamide can be achieved through several methods:

  • Direct Acylation: One common method involves the reaction of bromoacetic acid with phenyl ethyl ketone under acidic conditions.
  • Bromination of Acetanilide: Acetanilide can be brominated at the ortho position using bromine or brominating agents.
  • Coupling Reactions: It can also be synthesized via coupling reactions involving bromoacetic acid and aniline derivatives under suitable conditions .

2-(2-Bromophenyl)acetamide finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules, particularly in medicinal chemistry.
  • Pharmaceutical Development: Due to its potential biological activity, it may be explored for developing new therapeutic agents.
  • Material Science: Its derivatives may be utilized in creating materials with specific properties tailored for industrial applications .

Studies on the interactions of 2-(2-Bromophenyl)acetamide with other molecules are crucial for understanding its reactivity and potential applications. Interaction studies typically focus on:

  • Binding Affinity: Investigating how well the compound binds to specific biological targets can provide insights into its pharmacological potential.
  • Mechanistic Studies: Understanding the mechanisms through which it interacts with enzymes or receptors helps elucidate its biological effects and therapeutic potential .

Several compounds share structural similarities with 2-(2-Bromophenyl)acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-(4-Bromophenyl)acetamideBromine at para positionPotentially different reactivity due to bromine's position
N-(4-Methylphenyl)acetamideMethyl group substitutionExhibits different biological activity profiles
N-(2-Chlorophenyl)acetamideChlorine instead of bromineMay show distinct pharmacological properties
N-(4-Chlorophenyl)acetamideChlorine at para positionDifferent interaction dynamics compared to brominated analogs

The uniqueness of 2-(2-Bromophenyl)acetamide lies in its specific electronic properties imparted by the ortho-bromine substitution, which influences its reactivity and potential interactions in biological systems .

XLogP3

1.4

Wikipedia

2-(2-bromophenyl)acetamide

Dates

Modify: 2023-08-15

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